molecular formula C18H18N2O3 B2816173 1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea CAS No. 2034252-89-4

1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea

Cat. No.: B2816173
CAS No.: 2034252-89-4
M. Wt: 310.353
InChI Key: CINZFURMXZUBGQ-UHFFFAOYSA-N
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Description

1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea is a chemical compound of interest in medicinal chemistry and pharmacological research, offered exclusively for Research Use Only. This molecule features a [2,2'-bifuran] core structure, a motif present in various bioactive molecules. It is structurally analogous to other bifuran-based research compounds, such as N-([2,2'-Bifuran]-5-ylmethyl)-3-phenylacrylamide (CAS 2035000-72-5) . Compounds containing the bifuran scaffold are frequently investigated for their potential biological activities. The presence of the urea functional group in this particular molecule is a key feature for researchers, as this group is often involved in forming crucial hydrogen bonds with biological targets, which can influence the compound's mechanism of action . The phenethyl moiety further adds to the compound's potential for lipophilicity and interaction with hydrophobic pockets in proteins or enzymes. While the specific research applications and mechanism of action for this compound are still being explored, its structure suggests it may be a valuable tool for scientists studying enzyme inhibition, receptor signaling, or as a synthetic intermediate in the development of novel therapeutic agents. Researchers are encouraged to investigate its properties and applications in their specific experimental models. This product is intended for research purposes within a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-18(19-11-10-14-5-2-1-3-6-14)20-13-15-8-9-17(23-15)16-7-4-12-22-16/h1-9,12H,10-11,13H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINZFURMXZUBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with phenethylamine, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Catalysts: Acid or base catalysts may be employed to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenethyl or bifuran rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-phenethylurea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that the compound binds to, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Bifuran Superiority : Compounds with bifuran as the first π-linker (e.g., DPTM-5, DPTM-6) exhibit higher 〈α〉 values compared to oxazole- or benzofuran-based analogs. This aligns with the target compound’s bifuran-methyl group, suggesting strong polarizability .
  • Second π-Linker Impact : Replacing dimethylfuran (DPTM-5) with dimethyloxazole (DPTM-6) reduces 〈α〉 by ~9 a.u., indicating the second π-linker’s role in modulating electronic properties .
  • Heterocyclic Substitution : Oxazolo-oxazole systems (DPTM-3) or fused benzofurans (DPTM-7) further diminish polarizability due to reduced conjugation efficiency .

Functional Group and Substituent Comparisons

  • Phenethyl Urea Derivatives: A structurally related compound, 1-(2-fluoro-4-methyl-5-(2-methyl-7-(methylamino)-1,6-naphthyridin-3-yl)phenyl)-3-phenethylurea, shares the phenethylurea backbone but substitutes the bifuran group with a fluorinated naphthyridine system. This derivative prioritizes hydrogen-bonding interactions over π-conjugation, as evidenced by its synthetic focus on catalytic hydrogenation (10% Pd/C) rather than NLO applications .
  • Bifuran in Maillard Reaction Products : 2,2'-Bifuran is a volatile compound in Maillard reaction products (MRPs), contributing to aroma profiles. While unrelated to urea derivatives, this highlights bifuran’s versatility in diverse chemical contexts .

Biological Activity

1-([2,2'-Bifuran]-5-ylmethyl)-3-phenethylurea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a bifuran moiety and a phenethyl urea group, which contribute to its unique chemical properties and possible interactions with biological targets. Research into this compound's biological activity includes its antimicrobial and anticancer properties, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The structural characteristics of this compound include:

  • Bifuran Ring : A fused structure that enhances the compound's reactivity.
  • Phenethyl Urea Group : Known for its role in biological activity modulation.

These elements suggest that the compound may interact with various biological systems, potentially influencing enzyme activity or receptor binding.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs to this compound often exhibit significant antimicrobial effects. Preliminary studies suggest that this compound may inhibit the growth of various pathogens through mechanisms such as:

  • Disruption of cell wall synthesis.
  • Inhibition of nucleic acid synthesis.
  • Interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown the ability to:

  • Induce apoptosis in cancer cells.
  • Inhibit tumor growth by affecting signaling pathways.

For instance, studies have demonstrated that derivatives of phenethyl urea can modulate pathways involved in cell proliferation and survival, suggesting a possible mechanism for the anticancer activity of this compound.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Binding Interactions : The bifuran moiety allows for π–π stacking and hydrogen bonding with biological targets, potentially enhancing binding affinity.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic processes.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful. Below is a summary table highlighting several related compounds:

Compound NameStructural FeaturesBiological Activity
1-(Furan-pyridine) derivativesFuran and pyridine ringsAntimicrobial and anticancer
1-(Phenylurea) derivativesVarying aromatic substitutionsAnticancer properties
1-(Thiazole) derivativesThiazole ring structureAnti-inflammatory and antimicrobial

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds. For example:

  • Antimicrobial Efficacy : A study on phenethyl urea derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential utility in treating bacterial infections.
  • Anticancer Studies : Research on urea-based compounds showed promising results in inhibiting breast cancer cell lines through apoptosis induction and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of bifuran-containing compounds reveal that modifications at specific positions can enhance biological activity, indicating pathways for future drug development.

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